Methyl 2,2-dimethyl-4-oxaheptylate
Description
Methyl 2,2-dimethyl-4-oxaheptylate is an ester derivative featuring a branched alkyl chain with an ether oxygen at the 4th position and a methyl ester group. Its structure (approximated as CH3-O-(CH2)2-C(CH3)2-COOCH3) combines ether, ester, and branched hydrocarbon moieties, which influence its physicochemical properties. Such compounds are typically used as solvents, intermediates in organic synthesis, or plasticizers due to their moderate polarity and stability. While direct data on this compound is sparse, its functional groups suggest applications akin to glycol ethers or branched esters, which are valued for their solvation capabilities and low volatility compared to linear analogs .
Properties
Molecular Formula |
C9H18O3 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
methyl 2,2-dimethyl-3-propoxypropanoate |
InChI |
InChI=1S/C9H18O3/c1-5-6-12-7-9(2,3)8(10)11-4/h5-7H2,1-4H3 |
InChI Key |
RJPSHAMSGLNFBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC(C)(C)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
Methyl 4-Oxaheptylate (Linear Analog) :
The absence of 2,2-dimethyl branching in this analog reduces steric hindrance, lowering hydrophobicity (log P ~1.8 vs. ~2.5 estimated for the dimethyl variant). This increases aqueous solubility but decreases lipid membrane permeability, impacting bioavailability .Ethyl 2,2-Dimethyl-4-Oxaheptylate :
Replacing the methyl ester with an ethyl group increases molecular weight (by ~14 g/mol) and boiling point (estimated +15–20°C), enhancing thermal stability for high-temperature applications. However, the ethyl group may reduce solubility in polar solvents .
Physicochemical Properties (Hypothetical Data)
Table 1: Physical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | log P | Solubility (g/L, H2O) |
|---|---|---|---|---|
| Methyl 2,2-dimethyl-4-oxaheptylate | 188.3 | ~210 | ~2.5 | ~5.0 |
| Methyl 4-oxaheptylate | 160.2 | ~195 | ~1.8 | ~15.0 |
| Ethyl 2,2-dimethyl-4-oxaheptylate | 202.3 | ~225 | ~3.0 | ~2.0 |
Environmental and Toxicological Profiles
Table 2: Environmental and Regulatory Data
*Assumptions based on branched ester analogs: Moderate persistence due to resistance to hydrolysis; low bioaccumulation due to esterase-mediated degradation .
Methodological Considerations for Comparative Studies
- Structural Similarity Metrics : Tools like Tanimoto coefficients (>0.7 indicates high similarity) or molecular fingerprinting reveal that this compound shares ~75% structural overlap with methyl 4-oxaheptylate, suggesting comparable solvent properties but divergent toxicity profiles .
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